Cas no 784172-01-6 (5-(tert-butylsulfamoyl)-2-methylbenzoic acid)

5-(tert-Butylsulfamoyl)-2-methylbenzoic acid is a sulfonamide-substituted benzoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its tert-butylsulfamoyl moiety enhances steric hindrance and metabolic stability, while the carboxylic acid group offers versatility for further derivatization or salt formation. The methyl substituent at the 2-position may influence regioselectivity in synthetic pathways. This compound is of interest as an intermediate in the development of enzyme inhibitors or bioactive molecules due to its balanced lipophilicity and polar functional groups. It is typically handled under standard laboratory conditions, with stability dependent on proper storage away from moisture and strong bases.
5-(tert-butylsulfamoyl)-2-methylbenzoic acid structure
784172-01-6 structure
Product Name:5-(tert-butylsulfamoyl)-2-methylbenzoic acid
CAS No:784172-01-6
MF:C12H17NO4S
MW:271.33268237114
CID:3107379
PubChem ID:2119857
Update Time:2025-05-21

5-(tert-butylsulfamoyl)-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-[(tert-butylamino)sulfonyl]-2-methylbenzoic acid
    • 5-(tert-butylsulfamoyl)-2-methylbenzoic acid
    • 5-(tert-butylsulfamoyl)-2-methylbenzoicacid
    • CS-0230797
    • AKOS008022951
    • 784172-01-6
    • EN300-10565
    • 895-198-6
    • Z53036741
    • G36265
    • Inchi: 1S/C12H17NO4S/c1-8-5-6-9(7-10(8)11(14)15)18(16,17)13-12(2,3)4/h5-7,13H,1-4H3,(H,14,15)
    • InChI Key: IIROBGLFXFAJHS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C(=O)O)C=1)(NC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 271.08782920Da
  • Monoisotopic Mass: 271.08782920Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 91.9Ų

5-(tert-butylsulfamoyl)-2-methylbenzoic acid Pricemore >>

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Additional information on 5-(tert-butylsulfamoyl)-2-methylbenzoic acid

5-(tert-butylsulfamoyl)-2-methylbenzoic acid: A Comprehensive Overview

5-(tert-butylsulfamoyl)-2-methylbenzoic acid, identified by the CAS registry number CAS No. 784172-01-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a tert-butylsulfamoyl group at the 5-position and a methyl group at the 2-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The molecular structure of 5-(tert-butylsulfamoyl)-2-methylbenzoic acid is defined by its aromatic ring, which serves as the central framework. The benzoic acid group (-COOH) at the para position contributes to its acidity, while the tert-butylsulfamoyl group (-SO₂NHBu-t) at the meta position introduces steric bulk and potential for hydrogen bonding. The methyl group (-CH₃) at the ortho position further modifies the electronic environment of the molecule, influencing its reactivity and solubility properties.

Recent studies have highlighted the potential of CAS No. 784172-01-6 in drug discovery, particularly in the development of bioactive compounds with anti-inflammatory and antioxidant properties. Researchers have explored its ability to modulate cellular signaling pathways, making it a promising candidate for therapeutic interventions in chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

In terms of synthesis, 5-(tert-butylsulfamoyl)-2-methylbenzoic acid can be prepared via a multi-step process involving nucleophilic aromatic substitution and sulfonation reactions. The optimization of these steps has been a focus of recent research, with chemists seeking to enhance yield and purity while minimizing environmental impact. Novel catalysts and reaction conditions have been reported, paving the way for scalable production methods.

The physicochemical properties of this compound, including its melting point, solubility, and stability under various conditions, have been extensively characterized using advanced analytical techniques such as X-ray crystallography and thermogravimetric analysis (TGA). These studies provide critical insights into its suitability for different applications, particularly in pharmaceutical formulations where precise control over drug delivery is essential.

Beyond its role in drug development, CAS No. 784172-01-6 has also found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry studies, where it serves as a versatile ligand for constructing metal-organic frameworks (MOFs). These materials hold promise for gas storage, catalysis, and sensing technologies.

In conclusion, 5-(tert-butylsulfamoyl)-2-methylbenzoic acid, or CAS No. 784172-01-6, represents a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it an attractive target for both fundamental research and industrial development. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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